6-Methoxyquinolin-4-amine hydrochloride
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Overview
Description
6-Methoxyquinolin-4-amine hydrochloride: is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-4-amine hydrochloride typically involves multiple steps starting from quinoline derivatives. One common method involves the reaction of 6-methoxyquinoline with ammonia or an amine under specific conditions to introduce the amine group at the 4-position . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
Chemistry: 6-Methoxyquinolin-4-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has been investigated for its ability to inhibit the growth of certain bacterial and cancer cell lines .
Medicine: The compound is explored for its potential therapeutic applications. It is being studied as a candidate for the development of new drugs targeting specific diseases, including infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and crop protection agents .
Mechanism of Action
The mechanism of action of 6-Methoxyquinolin-4-amine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain enzymes essential for bacterial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
2-Hydroxyquinoline: Another quinoline derivative with applications in medicinal chemistry and as a precursor for more complex molecules.
Quinine: A well-known antimalarial drug derived from quinoline, used to treat malaria and other diseases.
Uniqueness: 6-Methoxyquinolin-4-amine hydrochloride is unique due to its specific functional groups (methoxy and amine) and their positions on the quinoline ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
6-methoxyquinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-6H,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYYMQLTULYZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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